molecular formula C20H40O2 B090792 (3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid CAS No. 18654-64-3

(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid

Cat. No. B090792
CAS RN: 18654-64-3
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846885B2

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Yield
72.3%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4][OH:5].[Cr](O)(O)(=O)=[O:23].S(OS([O-])=O)([O-])=O.[Na+].[Na+]>CC(C)=O.C(O)(=O)C.O>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][C:4]([OH:23])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.96 g
Type
reactant
Smiles
CC(CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
360 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.27 g
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted 6 times with diethyl ether (135 ml)
CUSTOM
Type
CUSTOM
Details
The solvent of the obtained organic layer was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethylether (450 ml) and water (150 ml) were added to the oil
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
to allow partitioning
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3 times with ethyl acetate (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The oil (10.1 g) after concentration
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846885B2

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Yield
72.3%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][CH2:4][OH:5].[Cr](O)(O)(=O)=[O:23].S(OS([O-])=O)([O-])=O.[Na+].[Na+]>CC(C)=O.C(O)(=O)C.O>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:21])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:3][C:4]([OH:23])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.96 g
Type
reactant
Smiles
CC(CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
360 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.27 g
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted 6 times with diethyl ether (135 ml)
CUSTOM
Type
CUSTOM
Details
The solvent of the obtained organic layer was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethylether (450 ml) and water (150 ml) were added to the oil
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
to allow partitioning
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3 times with ethyl acetate (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The oil (10.1 g) after concentration
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.